

Solubility Profile of 1,3-Bis(2-hydroxyethyl)urea: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethyl)urea

Cat. No.: B094319

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1,3-Bis(2-hydroxyethyl)urea** (CAS No. 15438-70-7). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles, available data, and robust experimental protocols. Due to the limited availability of quantitative public data, this guide emphasizes the foundational principles of solubility, structural analysis, and provides a self-validating experimental workflow for determining the solubility profile in any relevant solvent system.

Introduction and Core Principles

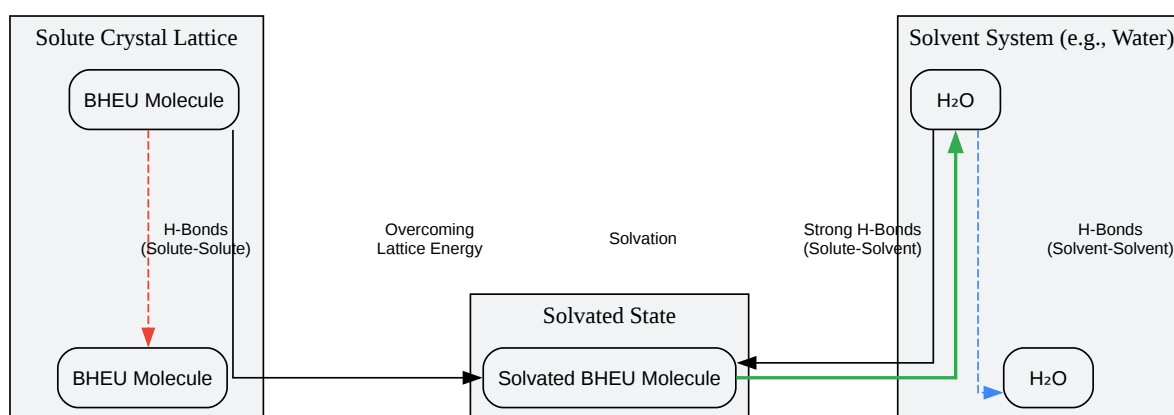
1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrical urea derivative with the molecular formula $C_5H_{12}N_2O_3$ and a molecular weight of 148.16 g/mol . [1] Its structure is characterized by a central urea moiety flanked by two hydroxyethyl groups. This unique arrangement imparts significant polarity and a high capacity for hydrogen bonding, which are the primary determinants of its solubility.

Understanding the solubility of this compound is critical for a range of applications, from its use as a plasticizer in urea-formaldehyde resins to its potential in pharmaceutical formulations and polymer chemistry.[1] The core principle governing its solubility is the maxim "like dissolves like." The presence of multiple polar functional groups—two hydroxyl (-OH) groups and a urea (-NH-C(=O)-NH-) core—dictates a strong affinity for polar solvents.

The molecule possesses four hydrogen bond donor sites (the two -OH protons and two -NH protons) and three primary hydrogen bond acceptor sites (the carbonyl oxygen and the two hydroxyl oxygens), making it an excellent candidate for dissolution in polar protic solvents like water and alcohols.^[1]

Molecular Interactions and Solubility: A Theoretical Framework

The dissolution of **1,3-Bis(2-hydroxyethyl)urea** is an enthalpically driven process in polar solvents, where the energy released from strong solute-solvent interactions (solvation) overcomes the solute-solute interactions in the crystal lattice.



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Caption: Dissolution mechanism of **1,3-Bis(2-hydroxyethyl)urea** (BHEU).

In this process:

- **Lattice Disruption:** Energy is required to break the intermolecular hydrogen bonds holding the **1,3-Bis(2-hydroxyethyl)urea** molecules together in their solid crystalline state.

- Solvent Cavity Formation: Energy is used to separate solvent molecules to create space for the solute molecule.
- Solvation: Strong hydrogen bonds form between the hydroxyl and urea groups of the solute and the polar solvent molecules (e.g., water, methanol). This energy release is the primary driver for dissolution.

Solubility Profile of 1,3-Bis(2-hydroxyethyl)urea

Comprehensive experimental data on the solubility of **1,3-Bis(2-hydroxyethyl)urea** across a wide range of solvents is not readily available in peer-reviewed literature. Many safety and technical data sheets explicitly state "no data available".^{[2][3]} However, a combination of calculated data, qualitative reports, and chemical principles allows for the construction of a reliable solubility profile.

Table 1: Summary of Solubility Data and Predictions

Solvent	Solvent Type	Polarity Index	Known / Predicted Solubility	Rationale & Citations
Water	Polar Protic	10.2	Soluble	Stated as soluble. The high polarity and extensive H-bonding capacity support high solubility. A calculated value of 1.5 g/L at 25°C exists, but this appears low and may not reflect experimental results. [4]
Methanol	Polar Protic	5.1	Soluble (especially when heated)	Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room/cold temperatures. [1] [5]
Ethanol	Polar Protic	4.3	Predicted Soluble	Structurally similar to methanol, though slightly less polar. Expected to readily

dissolve the compound. The related compound, urea, is soluble in ethanol.[6][7]

Dimethyl
Sulfoxide
(DMSO)

Polar Aprotic

7.2

Slightly Soluble

Several chemical suppliers list the solubility in DMSO as "slight".[5][8]

Glycerol

Polar Protic

7.9

Predicted Highly
Soluble

Glycerol's three hydroxyl groups make it an excellent H-bonding partner. The parent compound, urea, is highly soluble in glycerol.

Acetone

Polar Aprotic

5.1

Predicted
Sparingly
Soluble

Lacks hydrogen bond donor capability, which will limit its ability to solvate the -OH and -NH groups effectively compared to protic solvents.

Ethyl Acetate

Polar Aprotic

4.4

Predicted
Sparingly to
Insoluble

Used as an anti-solvent in a methanol/ethyl acetate recrystallization

mixture,
indicating low
solubility.[5][9]

Hexane /
Toluene

Nonpolar

0.1 / 2.4

Predicted
Insoluble

The significant
polarity
mismatch
between the
solute and these
nonpolar
solvents
prevents
effective
solvation.

Experimental Protocol for Solubility Determination

Given the data scarcity, an experimental approach is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound.

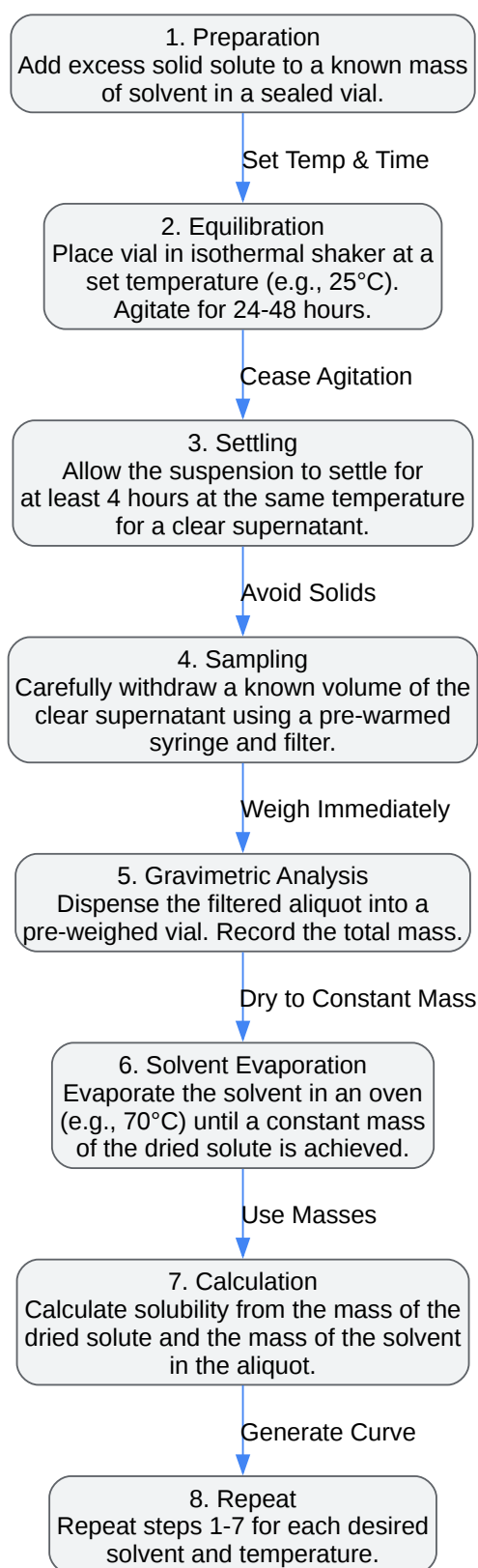
Materials and Equipment

- **1,3-Bis(2-hydroxyethyl)urea** (purity >98%)
- Selected solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Isothermal shaker or magnetic stirrer with temperature control (e.g., water bath)
- Thermostatically controlled oven
- Glass vials with screw caps (e.g., 20 mL)
- Syringes (1-5 mL) with syringe filters (0.22 or 0.45 μm , solvent-compatible)
- Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

Safety Precautions

- **1,3-Bis(2-hydroxyethyl)urea** can cause skin and eye irritation and may be harmful if swallowed.^[2] Handle with appropriate PPE in a well-ventilated area or chemical fume hood.
- Consult the Safety Data Sheet (SDS) for each solvent and handle accordingly.

Experimental Workflow



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Caption: Isothermal Equilibrium Method for Solubility Determination.

Step-by-Step Procedure

- **Preparation:** To a tared glass vial, add a known mass of the chosen solvent (e.g., 5.00 g). Add an excess of **1,3-Bis(2-hydroxyethyl)urea** (enough so that a significant amount of undissolved solid remains at equilibrium). Seal the vial tightly.
- **Equilibration:** Place the vial in an isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Visual confirmation of undissolved solid should be made.
- **Phase Separation:** After equilibration, let the vial stand undisturbed in the same temperature bath for at least 4 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.
- **Sampling:** Withdraw an aliquot (approx. 1-2 mL) of the clear supernatant using a syringe fitted with a compatible filter. This step is critical to ensure no solid particulates are transferred.
- **Gravimetric Measurement:** Dispense the filtered sample into a pre-weighed, dry vial. Immediately record the total mass (vial + saturated solution). The mass of the solution is determined by subtraction.
- **Solvent Removal:** Place the vial in an oven at a moderate temperature (e.g., 70-80°C) until the solvent has completely evaporated and the mass of the dried solute is constant.
- **Calculation:** The solubility (S) in grams of solute per 100 g of solvent is calculated as: $S = (\text{mass of dried solute} / (\text{mass of saturated solution} - \text{mass of dried solute})) * 100$
- **Data Validation:** Repeat the measurement at least three times for each solvent and temperature to ensure reproducibility. The results can then be used to plot a solubility curve as a function of temperature.

Conclusion

1,3-Bis(2-hydroxyethyl)urea is a highly polar molecule with a strong propensity for hydrogen bonding. Its solubility profile is dominated by its affinity for polar protic solvents, such as water and alcohols. While quantitative data is sparse, qualitative evidence and chemical theory

strongly support its high solubility in these systems and poor solubility in nonpolar media. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house.

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